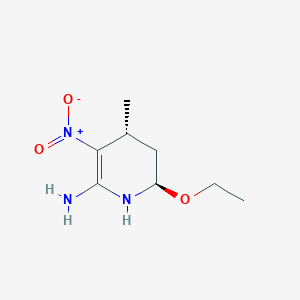
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine is a complex organic compound with the molecular formula C8H15N3O3. This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethoxy, methyl, and nitro groups, as well as a tetrahydro configuration. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-pyridinamine derivatives followed by ethoxylation and reduction processes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification systems. The production process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium ethoxide or other nucleophiles are employed under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized pyridine compounds.
科学的研究の応用
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Pyridinamine, 4-methyl-: Similar structure but lacks the ethoxy and nitro groups.
2-Pyridinamine, 6-methyl-: Similar structure but lacks the ethoxy and nitro groups.
4-methyl-3,4,5,6-tetrahydropyridin-2-amine: Similar tetrahydro configuration but different substituents.
Uniqueness
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine is unique due to its combination of ethoxy, methyl, and nitro groups on the pyridine ring, along with the tetrahydro configuration. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
149049-87-6 |
|---|---|
分子式 |
C8H15N3O3 |
分子量 |
201.22 g/mol |
IUPAC名 |
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
GBIQIEPKEKXDHE-PHDIDXHHSA-N |
SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
異性体SMILES |
CCO[C@@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C |
正規SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
同義語 |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















